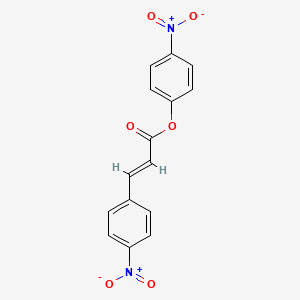
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate
Übersicht
Beschreibung
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate, also known as NBDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of nitrophenyl esters and is widely used in various research fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate is based on its ability to undergo a photochemical reaction upon exposure to UV light. This reaction leads to the formation of a highly reactive species that can covalently bind to various biological molecules, such as proteins and DNA. This covalent binding can alter the biological activity of these molecules and provide insights into their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its concentration and exposure time. At low concentrations, it has been shown to have minimal effects on cell viability and proliferation. However, at higher concentrations and prolonged exposure, it can induce oxidative stress, DNA damage, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate in lab experiments is its ability to provide insights into the structure and function of various biological molecules. It is also a relatively inexpensive and easy-to-use probe. However, its use is limited by its potential toxicity and the need for UV light exposure, which can alter the biological activity of the molecules being studied.
Zukünftige Richtungen
There are several future directions for the use of (4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate in scientific research. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another direction is the application of this compound in the study of protein-protein interactions and drug discovery. Additionally, the use of this compound in the development of new materials, such as photoresists and optical fibers, is an area of potential future research.
In conclusion, this compound is a versatile and useful compound that has found applications in various scientific research fields. Its unique properties make it a valuable tool for studying biological molecules and developing new materials. However, its use is limited by its potential toxicity and the need for UV light exposure. Future research directions include the development of new derivatives with improved properties and the application of this compound in the study of protein-protein interactions and drug discovery.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein folding and unfolding, DNA-binding, and enzyme activity. It has also been used as a photosensitive material for holographic recording and as a precursor for the synthesis of various derivatives with potential biological activities.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-15(23-14-8-6-13(7-9-14)17(21)22)10-3-11-1-4-12(5-2-11)16(19)20/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANXXSOCHLOIOM-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




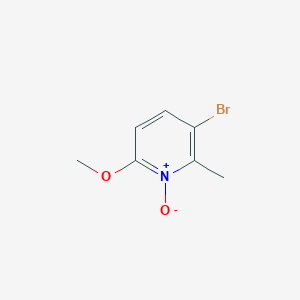

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B3256393.png)

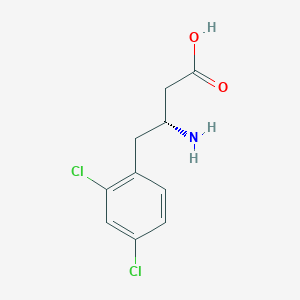

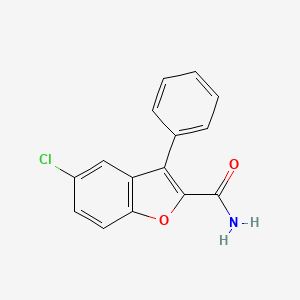

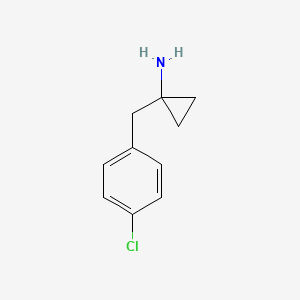
![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)

